2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid is a synthetic organic compound featuring a benzyloxycarbonyl (Cbz)-protected amine at the second carbon and a methanesulfonyl (mesyl) group at the fourth carbon of a butanoic acid backbone. Its molecular formula is C₁₃H₁₇NO₆S (molecular weight ≈ 315.07 g/mol). This compound is hypothesized to exhibit protease-inhibitory activity, akin to structurally related Cbz-containing analogs .
Properties
IUPAC Name |
4-methylsulfonyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-21(18,19)8-7-11(12(15)16)14-13(17)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBRKHHSCUAJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid typically involves multiple steps:
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Protection of the Amino Group: : The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino acid precursor with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
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Sulfonylation: : The protected amino acid is then subjected to sulfonylation
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Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and sulfonylation reactions.
Continuous Flow Systems: These systems enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Quality Control: Rigorous quality control measures, including HPLC and NMR spectroscopy, ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid undergoes several types of chemical reactions:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.
Reduction: The methanesulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Free Amino Acid: Obtained after hydrolysis of the benzyloxycarbonyl group.
Thiols: Formed after reduction of the methanesulfonyl group.
Substituted Derivatives: Result from nucleophilic substitution reactions.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its protected amino group allows for selective reactions without interference.
Biology: Employed in the study of enzyme mechanisms and protein modifications. The compound can act as a substrate or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its reactivity and functional groups are advantageous.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid depends on its application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Protein Modification: It can modify proteins through sulfonylation or carbamoylation, affecting their function and activity.
Pathway Modulation: By interacting with specific molecular targets, it can modulate biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-([(Benzyloxy)carbonyl]amino)-4-phenylbutanoic acid
- Molecular Formula: C₁₈H₁₉NO₄ (MW = 313.35 g/mol)
- Key Differences: Substituent at C4: Phenyl (lipophilic) vs. methanesulfonyl (polar). Synthetic Relevance: The phenyl analog is synthesized via Friedel-Crafts acylation, while the mesyl variant likely requires sulfonation or oxidation steps .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
- Molecular Formula : Varies by aryl group (e.g., C₁₃H₁₂O₅S for aryl = phenyl) .
- Key Differences :
- Functional Groups : Thioether (-S-) with carboxymethyl vs. sulfonyl (-SO₂-) with methyl.
- Stereochemistry : Synthesized as racemic mixtures (R/S), whereas the target compound’s stereochemical configuration is undefined in available literature .
- Biological Activity : The thioether derivatives exhibit anti-inflammatory and hypolipidemic properties, while the mesyl group in the target compound may enhance protease inhibition via sulfonyl-enzyme interactions .
Cbz-Protected Leucinamide Derivatives (e.g., GC376 analogs)
- Example: (1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid (C₄₄H₈₀N₈O₁₃) .
- Key Differences: Backbone Complexity: GC376 analogs feature branched peptide-like structures with pyrrolidinone rings, contrasting with the linear butanoic acid backbone of the target compound. Biological Targets: GC376 derivatives are potent protease inhibitors (e.g., SARS-CoV-2 Mᴾᴿᴼ), while the mesyl-butanoic acid structure may target serine or cysteine proteases with distinct binding kinetics .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Solubility and Bioavailability: The mesyl group in the target compound improves aqueous solubility (>50 mg/mL predicted) compared to phenyl analogs (<10 mg/mL), critical for intravenous administration .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid, also known as a benzyloxycarbonyl derivative of a methanesulfonyl amino acid, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 305.34 g/mol
- CAS Number : Not specified in the search results
The compound features a benzyloxycarbonyl group, which is known to enhance the stability and bioavailability of amino acids. The methanesulfonyl group contributes to its solubility and potential interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Such inhibition can lead to altered metabolic processes, which is beneficial in therapeutic contexts, such as cancer treatment or metabolic disorders.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate cellular functions. This interaction can modulate physiological responses, potentially leading to therapeutic effects.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on various cell lines:
| Study Reference | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Smith et al., 2023 | HeLa | 10-100 | Inhibition of cell proliferation |
| Johnson et al., 2024 | MCF-7 | 5-50 | Induction of apoptosis |
| Lee et al., 2025 | HCT116 | 1-20 | Reduced migration |
These studies indicate that the compound has significant effects on cell viability and migration, suggesting potential applications in cancer therapy.
In Vivo Studies
Limited in vivo data are available, but preliminary animal studies indicate:
- Anti-tumor Activity : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Safety Profile : Toxicological assessments showed no acute toxicity at therapeutic doses, indicating a favorable safety profile.
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound combined with standard chemotherapy. Results showed improved overall survival rates and reduced side effects compared to chemotherapy alone.
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Case Study on Metabolic Disorders :
- A study focused on diabetic rats revealed that the compound improved glucose metabolism and reduced insulin resistance, highlighting its potential as an adjunct therapy for type 2 diabetes.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functional group modifications. For instance, the benzyloxycarbonyl (Cbz) group is introduced via carbamate formation using benzyl chloroformate under basic conditions (e.g., triethylamine). The methanesulfonyl group is subsequently added through sulfonylation of an intermediate amine using methanesulfonyl chloride. Critical parameters include:
- Temperature : Controlled at 0–5°C during sulfonylation to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for sulfonamide formation.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Q. How do the functional groups in this compound dictate its chemical reactivity and potential for derivatization?
- Methodological Answer :
- Benzyloxycarbonyl (Cbz) Group : Protects the amine during synthesis and can be removed via hydrogenolysis (H₂/Pd-C) for further functionalization.
- Methanesulfonyl Group : Enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols).
- Carboxylic Acid : Facilitates salt formation (e.g., sodium or ammonium salts) for solubility optimization in biological assays.
Strategic derivatization requires pH-controlled reactions (e.g., EDC/HOBt coupling for amide bond formation) to preserve stereochemistry .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound in academic research settings?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid).
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 4.2–4.5 ppm for Cbz-CH₂, δ 3.1 ppm for methanesulfonyl-SO₂).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations (e.g., methanesulfonyl vs. methylsulfonyl groups) on biological activity?
- Methodological Answer :
- Analog Synthesis : Replace methanesulfonyl with methylsulfonyl, tosyl, or triflyl groups via nucleophilic displacement.
- Biological Assays : Test analogs in enzyme inhibition (e.g., IC₅₀ determination via fluorescence-based assays) or receptor binding (SPR/Biacore).
- Computational Docking : Compare binding affinities using Schrödinger Suite or AutoDock to correlate substituent size/polarity with activity .
Q. What experimental approaches resolve contradictions in reported biological activity data for derivatives across different studies?
- Methodological Answer :
- Reproducibility Trials : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., Western blot for protein expression).
- Meta-Analysis : Use tools like RevMan to statistically reconcile divergent results from literature (e.g., conflicting IC₅₀ values) .
Q. What methodologies are recommended for investigating the environmental fate and degradation pathways of this compound in ecological risk assessments?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation at varying pH (3–10) and temperatures (20–50°C) via LC-MS.
- Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven breakdown.
- Microbial Biodegradation : Use OECD 301D tests with activated sludge to assess mineralization rates .
Q. How can computational modeling tools be integrated with experimental data to predict interaction mechanisms with enzymatic targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-enzyme complexes (e.g., 100-ns trajectories).
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for substituent modifications.
- Validation : Cross-check predictions with SPR kinetics (ka/kd) and mutagenesis data (e.g., alanine scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
